molecular formula C20H19BrFN3O3S B15107135 2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No.: B15107135
M. Wt: 480.4 g/mol
InChI Key: KXHVASSFKLAGBU-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a combination of indole, piperazine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of the indole derivative. The bromination of indole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperazine derivative is then introduced through a nucleophilic substitution reaction, followed by the sulfonylation step using sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone depends on its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine and sulfonyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-1-yl)propanoic acid
  • 2-(3-formyl-1H-indol-1-yl)propanoic acid
  • 3-(3-methyl-1H-indol-1-yl)propanoic acid

Uniqueness

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom on the indole ring, the sulfonyl group, and the piperazine moiety make it distinct from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C20H19BrFN3O3S

Molecular Weight

480.4 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C20H19BrFN3O3S/c21-16-1-6-19-15(13-16)7-8-24(19)14-20(26)23-9-11-25(12-10-23)29(27,28)18-4-2-17(22)3-5-18/h1-8,13H,9-12,14H2

InChI Key

KXHVASSFKLAGBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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